N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide
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Overview
Description
N’-{bicyclo[111]pentan-1-yl}-N-hydroxyoctanediamide is a compound that features a bicyclo[111]pentane core, which is a highly strained carbocycleThe compound’s structure allows it to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable component in the design of new molecules with enhanced properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These reactions often require specific catalysts and conditions, such as the use of triethylborane or photoredox conditions with fac-Ir(ppy)3 .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, can be challenging due to the highly strained nature of the bicyclo[1.1.1]pentane core. recent advancements have enabled the large-scale preparation of these compounds using light-mediated reactions without the need for additional additives or catalysts . This method has been adopted by several pharmaceutical companies for drug discovery purposes .
Chemical Reactions Analysis
Types of Reactions
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclo[1.1.1]pentane core makes it reactive towards radical and nucleophilic additions .
Common Reagents and Conditions
Common reagents used in the reactions of bicyclo[1.1.1]pentane derivatives include alkyl iodides, triethylborane, and photoredox catalysts . These reactions often require specific conditions, such as irradiation with a broad-wavelength mercury lamp or the presence of methyl lithium .
Major Products
The major products formed from the reactions of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide depend on the specific reaction conditions and reagents used. For example, radical additions to the bicyclo[1.1.1]pentane core can lead to the formation of various substituted derivatives .
Scientific Research Applications
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, potentially altering their activity and leading to desired biological effects . The high s-character of the bicyclo[1.1.1]pentane core contributes to its electron-withdrawing properties, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, used as a bioisostere in various applications.
Cubane: Another highly strained carbocycle with similar applications in drug discovery and materials science.
Higher Bicycloalkanes: Compounds with similar three-dimensional structures and reactivity, used in the design of new molecules.
Uniqueness
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide stands out due to its specific functionalization, which imparts unique properties and reactivity.
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanyl)-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C13H22N2O3/c16-11(14-13-7-10(8-13)9-13)5-3-1-2-4-6-12(17)15-18/h10,18H,1-9H2,(H,14,16)(H,15,17) |
InChI Key |
ZVDXTSFSISDNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
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